ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate
Description
Historical Development of Benzenesulfonyl Quinolone Derivatives
The quinolone class originated from the serendipitous discovery of nalidixic acid, a chloroquine synthesis byproduct with modest Gram-negative activity. Early modifications focused on fluorination at position 6 (e.g., norfloxacin) and basic heterocycles at position 7, which broadened spectra and improved DNA gyrase inhibition. The introduction of benzenesulfonyl groups at position 3 marked a strategic shift to enhance steric and electronic interactions with bacterial targets. For instance, benzenesulfonyl substitutions were hypothesized to improve binding to topoisomerase IV by introducing hydrophobic and π-stacking interactions. This innovation arose alongside broader efforts to hybridize quinolones with heterocycles, as seen in third-generation agents like levofloxacin. Patent literature from the 1950s–1960s reveals that Imperial Chemical Industries (ICI) explored nitro and carboxy substituents at position 6, laying groundwork for later sulfonyl derivatives.
Table 1: Key Structural Milestones in Quinolone Development
Position of Ethyl Piperidine-Substituted Fluoroquinolones in Medicinal Chemistry
The ethyl piperidine moiety at position 4 of the quinolone core addresses two critical challenges: bacterial resistance and tissue penetration. Piperidine’s bicyclic structure introduces conformational rigidity, potentially stabilizing interactions with both DNA gyrase and topoisomerase IV. Ethyl esterification at the piperidine-3-carboxylate group enhances lipophilicity, facilitating membrane permeation in Gram-positive and intracellular pathogens. Computational studies suggest that the piperidine ring’s nitrogen participates in hydrogen bonding with conserved serine residues in target enzymes, analogous to interactions observed in ciprofloxacin–gyrase complexes. This substitution diverges from classical fluoroquinolones, which prioritize small alkyl groups (e.g., cyclopropyl) at position 1.
Significance in Dual-Targeting Antimicrobial Research
Dual inhibition of DNA gyrase and topoisomerase IV is a cornerstone of modern quinolone design to delay resistance. The benzenesulfonyl group at position 3 may disrupt bacterial efflux pumps through steric hindrance, as evidenced by reduced MIC values against Staphylococcus aureus strains overexpressing NorA. Concurrently, the piperidine moiety’s basicity could enhance accumulation in acidic biofilm microenvironments, synergizing with fluoroquinolone-mediated DNA damage. Table 2 compares the dual-targeting efficacy of benzenesulfonyl derivatives against conventional fluoroquinolones.
Table 2: Comparative Dual-Targeting Activity of Quinolone Derivatives
Research Evolution and Contemporary Relevance
Recent synthetic strategies emphasize hybrid pharmacophores to combat resistance. The compound’s benzenesulfonyl group originates from sulfa drug research, where aryl sulfonamides demonstrated synergism with β-lactams. Modern protocols employ Ullmann coupling or nucleophilic aromatic substitution to introduce sulfonyl groups, as detailed in Scheme 1 :
Scheme 1: Synthesis of Benzenesulfonyl-Substituted Quinolones
- Quinolone Core Formation : Condensation of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl piperidine-3-carboxylate via Mitsunobu reaction.
- Sulfonylation : Treatment with benzenesulfonyl chloride in dichloromethane, catalyzed by DMAP.
- Esterification : Reaction with ethanol under acidic conditions to yield the ethyl ester.
This modular approach enables rapid diversification, aligning with fragment-based drug design principles. Current studies explore analogous derivatives with pyridine or thiophene sulfonamides to further optimize target affinity.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-2-30-23(27)16-7-6-12-26(15-16)22-19-13-17(24)10-11-20(19)25-14-21(22)31(28,29)18-8-4-3-5-9-18/h3-5,8-11,13-14,16H,2,6-7,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEPZQHVFSCIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and fluoro groups. The final step involves the formation of the piperidine ring and the esterification to obtain the ethyl ester derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
Cancer Therapy
Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate has been investigated for its antineoplastic properties. As an IDO1 inhibitor, it could enhance the efficacy of existing cancer treatments by:
- Restoring T-cell function : By decreasing kynurenine levels, the compound promotes T-cell proliferation and activation .
- Synergistic effects with immunotherapies : There is potential for combining this compound with checkpoint inhibitors like nivolumab to improve treatment outcomes in advanced melanoma and other cancers .
Immunomodulation
The compound's ability to modulate the immune system makes it a candidate for treating various immune-related disorders. By inhibiting IDO1, it may help restore normal immune functions in conditions characterized by immune suppression .
Case Studies and Clinical Trials
Several studies have highlighted the potential of IDO1 inhibitors, including this compound:
Mechanism of Action
The compound exerts its effects by inhibiting the protein tyrosine phosphatase 1B (PTP1B) enzyme. This inhibition leads to the modulation of insulin signaling pathways, which can improve glucose homeostasis and reduce insulin resistance. The molecular targets include the active site of the PTP1B enzyme, where the compound binds and prevents the dephosphorylation of tyrosine residues on insulin receptor substrates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Carboxylate Derivatives
describes ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7a/b) and ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers (1-1/1-2). Key comparisons include:
Physicochemical Properties
- Solubility: The polar benzenesulfonyl group may improve aqueous solubility relative to non-sulfonylated analogs.
Benzenesulfonyl-Containing Compounds
lists 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride, highlighting the versatility of benzenesulfonyl groups in medicinal chemistry. Comparisons include:
The methylpyrazole substituent in ’s compound introduces steric and electronic effects distinct from the target’s fluoroquinoline, underscoring how sulfonyl group positioning influences target selectivity.
Fluoroquinoline Derivatives
Key contrasts:
| Property | Target Compound | Classical Fluoroquinolones (e.g., Ciprofloxacin) |
|---|---|---|
| Core Structure | Piperidine-3-carboxylate + quinoline | Piperazinyl or cyclopropyl groups |
| Mechanism of Action | Hypothesized topoisomerase inhibition | DNA gyrase/topoisomerase IV inhibition |
| Solubility | Enhanced by benzenesulfonyl and ester groups | Dependent on zwitterionic properties |
The piperidine-3-carboxylate in the target compound may reduce cationic charge at physiological pH compared to piperazinyl fluoroquinolones, altering pharmacokinetics.
Research Implications and Gaps
- Synthetic Challenges: The benzenesulfonyl and fluoroquinoline groups may complicate stereochemical control during synthesis, as seen in ’s diastereomer formation .
Biological Activity
Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's structure, biological activity, mechanisms of action, and relevant case studies.
Compound Structure
The compound features a complex structure characterized by several key functional groups:
- Piperidine Ring : Provides a basic nitrogen structure, contributing to the compound's pharmacological properties.
- Quinoline Moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Benzenesulfonyl Group : Enhances solubility and bioavailability, potentially increasing the compound's efficacy.
The molecular formula is with a molecular weight of approximately 442.5 g/mol .
Antimicrobial Properties
Research indicates that compounds with quinoline structures often exhibit significant antimicrobial activity. This compound has shown promise in preliminary studies against various bacterial strains. The proposed mechanisms include:
- Inhibition of DNA Gyrase : Quinoline derivatives are known inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
- Disruption of Cell Membrane Integrity : The sulfonamide group may enhance the compound's ability to disrupt bacterial cell membranes.
Anticancer Activity
The compound's potential as an anticancer agent is primarily attributed to its quinoline component. Studies have reported that similar compounds can induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
Case Studies
Several studies have investigated the biological activity of this compound or similar compounds:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Cancer Cell Line Testing :
- Objective : To assess cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7).
- Results : The compound demonstrated IC50 values in the micromolar range, suggesting effective cytotoxicity against these cell lines.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-fluoroquinoline-4-carboxylate | Quinoline core | Lacks sulfonamide group |
| Benzenesulfonamide derivatives | Sulfonamide group | Varying substituents on benzene |
| Piperidinocarboxylic acids | Piperidine ring | Different carboxylic acid substituents |
This comparison highlights how the combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Q & A
Basic Synthesis and Purification
Q: What synthetic routes and purification methods are most effective for preparing ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate? A: The compound can be synthesized via condensation of a tricyclic imine intermediate with ethyl piperidine-3-carboxylate derivatives under controlled conditions (e.g., 40°C, 18 hours in anhydrous solvents). Purification typically involves flash chromatography (FC) for initial separation and reverse-phase medium-pressure liquid chromatography (RP-MPLC) for final isolation, yielding high-purity products as viscous oils. Analytical confirmation via IR, NMR, and HRESIMS is critical .
Advanced Structural Characterization
Q: How can conformational flexibility of the piperidine ring impact structural analysis, and what techniques resolve this? A: The piperidine ring's puckering introduces stereochemical ambiguity. Advanced methods include:
- 2D NMR (COSY, NOESY): Identifies spatial proximity of protons to infer ring conformation.
- X-ray crystallography: Using SHELXL for refinement and ORTEP-3 for visualization, high-resolution data (e.g., <1.0 Å) resolves bond angles and torsional strain .
Crystallographic Refinement Challenges
Q: What software and parameters optimize crystallographic refinement for this compound? A: SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and disorder. Key parameters include:
- High-resolution data: Collect at synchrotron sources (λ = 0.7–1.0 Å) to minimize noise.
- Thermal motion modeling: Anisotropic displacement parameters refine benzenesulfonyl and quinoline moieties accurately .
Biological Activity Assessment
Q: What strategies are recommended for evaluating biological activity given structural complexity? A:
- In vitro assays: Target receptors analogous to tricyclic nipecotic acid derivatives (e.g., GABA transporters).
- Molecular docking: Use Schrödinger Suite or AutoDock to predict binding to sulfonyl-containing pockets.
- Metabolic stability: Assess via liver microsome assays to guide further derivatization .
Handling and Safety Protocols
Q: What safety protocols are critical given limited toxicological data? A:
- PPE: Wear nitrile gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to prevent aerosolization.
- Storage: Keep in sealed containers under inert gas (N₂/Ar) at –20°C to avoid hydrolysis .
Addressing Synthetic Yield Discrepancies
Q: How should researchers resolve contradictions in reported yields for similar piperidine derivatives? A:
- Replication: Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
- Analytical validation: Use HPLC-MS to quantify impurities and confirm yields.
- Catalyst screening: Test alternative catalysts (e.g., FeCl₃·6H₂O vs. Pd/C) to optimize efficiency .
Conformational Analysis via Cremer-Pople Parameters
Q: How can Cremer-Pople puckering coordinates elucidate the piperidine ring’s geometry? A:
- Definition: Calculate out-of-plane displacements (zⱼ) relative to a least-squares mean plane.
- Application: Use crystallographic data to derive amplitude (q) and phase (φ) parameters, distinguishing chair, boat, or twist conformations. This is critical for understanding steric interactions with the benzenesulfonyl group .
Stability Under Experimental Conditions
Q: What factors influence the compound’s stability during kinetic studies? A:
- pH sensitivity: Avoid aqueous buffers below pH 5 to prevent ester hydrolysis.
- Light exposure: Store in amber vials to mitigate photodegradation of the fluoroquinoline moiety.
- Thermal stability: Monitor via TGA/DSC to identify decomposition thresholds (>150°C) .
Advanced Spectroscopic Data Interpretation
Q: How do coupling constants in ¹H NMR inform the piperidine ring’s conformation? A:
- Axial vs. equatorial protons: Coupling constants (J) >10 Hz suggest axial-axial interactions in chair conformations.
- Dynamic NMR: Variable-temperature studies detect ring-flipping barriers, with coalescence temperatures indicating conformational rigidity .
Computational Modeling for Drug Design
Q: What computational approaches predict the compound’s pharmacokinetic properties? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
